3-Methyl-3H-imidazo[4,5-F]quinoxaline
Description
Properties
IUPAC Name |
3-methylimidazo[4,5-f]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-6-13-10-8(14)3-2-7-9(10)12-5-4-11-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMSACMEZQCYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC3=NC=CN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The mutagenicity, metabolic processing, and carcinogenicity of 3-Methyl-3H-imidazo[4,5-f]quinoxaline are influenced by structural variations among HAAs. Below is a detailed comparison with key analogs:
Structural Differences and Mutagenic Activity
- Structural Impact: The quinoxaline backbone in this compound confers distinct electronic properties compared to IQ (quinoline-based), affecting DNA binding affinity and metabolic activation .
- Mutagenicity: IQ exhibits the highest mutagenic potency due to its planar structure and efficient metabolic activation to DNA-reactive species . MeIQx and DiMeIQx, with additional methyl groups, show enhanced stability and bioavailability, contributing to prolonged genotoxic effects .
Metabolic Pathways and Bioactivation
- This compound: Primarily metabolized by cytochrome P450 enzymes (e.g., CYP1A2) to hydroxylated intermediates, which are further acetylated or sulfonated. Limited excretion in urine due to rapid DNA adduct formation .
- MeIQx: Undergoes hepatic microsomal oxidation to 2-hydroxyamino-MeIQx, a direct-acting mutagen, and 8-hydroxymethyl-MeIQx, which forms stable DNA adducts at guanine residues .
- IQ: Activated via N-hydroxylation by CYP1A2, forming DNA adducts at the C8 position of guanine, with a stronger association with liver carcinogenesis .
DNA Adduct Formation and Carcinogenicity
- This compound: Forms N²-(2-carbamoyl-2-hydroxyethyl)-dG adducts, which induce base-pair substitutions. Adduct levels correlate with tumor incidence in rodent models .
- MeIQx vs. IQ : MeIQx adducts adopt a syn conformation in DNA, facilitating replication errors, whereas IQ adducts are more rigid and distort the DNA helix, leading to higher mutagenicity .
- DiMeIQx : Generates adducts resistant to DNA repair mechanisms, contributing to persistent mutations in colorectal tissues .
Occurrence in Food and Human Exposure
- This compound: Detected in grilled beef at 0.06–0.1 ng/g, lower than MeIQx (3.0 ng/g) and DiMeIQx (1.0 ng/g) .
- Bioavailability : Human studies show 2.1% of ingested MeIQx is excreted unchanged in urine, compared to undetectable levels of DiMeIQx, suggesting differences in absorption or metabolic clearance .
Key Research Findings
Metabolic Activation: CYP1A2 is critical for the bioactivation of all HAAs, but this compound exhibits slower kinetics due to steric hindrance from the methyl group .
Cross-Species Variability: Non-human primates show higher DNA adduct levels from IQ and MeIQx than from this compound, indicating species-specific metabolic differences .
Antibody Cross-Reactivity: Polyclonal antibodies for DiMeIQx show low recognition of this compound, highlighting structural uniqueness .
Preparation Methods
Catalytic Hydrogenation and Formic Acid-Mediated Cyclization
A foundational approach involves the reduction of nitro-substituted intermediates followed by cyclization. For example, N-(2,6-dinitrophenyl)-α-amino acids (e.g., glycine or alanine derivatives) are catalytically hydrogenated over palladized carbon in formic acid to yield 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one intermediates. Subsequent refluxing in formic acid induces cyclization, forming the imidazo[1,5,4-d,e]quinoxaline core. While this method primarily targets 5,6-dihydro-4H-imidazo[1,5,4-d,e]quinoxaline-5-ones, analogous strategies apply to the [4,5-f] isomer by adjusting starting materials.
Key Reaction Conditions :
Carboxylic Acid-Assisted Cross-Linkage
Substituents at the 2-position (R₃) are introduced using ethyl polyphosphate as a solvent and carboxylic acids (e.g., acetic acid for methyl groups). For instance, heating 5-amino-3-methyl-2(1H)-quinoxalinone with acetic acid in ethyl polyphosphate facilitates cyclization to 2-methyl derivatives. Adapting this method with methyl-group donors could yield 3-methyl analogs.
Alternative Pathways via Urea Condensation
Urea-Mediated Ring Closure
Heating 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one with urea at elevated temperatures produces 1,2,5,6-tetrahydro-4H-imidazo[1,5,4-d,e]quinoxaline-2,5-diones. Although this route emphasizes dione formation, substituting urea with methylamine derivatives may direct methyl group incorporation.
Optimization Insight :
-
Temperature : 150–180°C
-
Byproduct Management : Air oxidation of dihydroquinoxalines necessitates inert atmospheres during intermediate handling.
Structural Modifications and Challenges
Spectroscopic Confirmation
Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) are critical for verifying cyclization and substituent placement. For example, the absence of NH₂ stretches in IR and methyl proton signals (δ 2.3–2.5 ppm) in NMR confirm successful methyl group integration.
Comparative Analysis of Methodologies
Q & A
Q. What are the standard analytical methods for detecting 3-Methyl-3H-imidazo[4,5-F]quinoxaline and its metabolites in biological samples?
- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound and its metabolites. Immunoaffinity chromatography can pre-conjugate metabolites (e.g., N-glucuronides or sulfates) before hydrolysis and quantification. For structural elucidation, use UV spectroscopy, ¹H NMR, and high-resolution MS .
- Example Workflow:
Extract metabolites from hepatocytes or urine using mixed-mode reverse-phase cation exchange resins.
Separate via HPLC with UV detection (263 nm for quinoxaline derivatives).
Confirm structures using MS/MS fragmentation patterns and NMR .
Q. How can researchers assess the mutagenic potential of this compound?
- Methodological Answer: Conduct the Ames test with Salmonella typhimurium TA98 strain under metabolic activation (S9 liver homogenate). Measure dose-dependent revertant colony counts. Compare potency to reference mutagens like MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline). For mechanistic insights, quantify DNA adducts (e.g., C-8 guanine adducts) using ³²P-postlabeling or LC-MS/MS .
Q. What in vitro models are suitable for studying metabolic activation pathways?
- Methodological Answer: Primary human hepatocytes are optimal for human-relevant metabolism. Key steps:
Incubate hepatocytes with the compound and isotopically labeled precursors (e.g., ¹⁴C).
Identify phase I (CYP1A2-mediated N-oxidation) and phase II (glucuronidation/sulfonation) metabolites.
Use CYP1A2 inhibitors (e.g., furafylline) to confirm enzyme specificity .
Advanced Research Questions
Q. How to resolve interspecies differences in metabolism when extrapolating rodent data to human risk assessment?
- Methodological Answer:
- Step 1: Compare metabolite profiles across species. For example, humans predominantly form 2-amino-3-methylimidazo[4,5-f]quinoxaline-8-carboxylic acid (IQx-8-COOH) via CYP1A2, while rats produce 5-hydroxy derivatives .
- Step 2: Use in silico docking studies to analyze CYP1A2 binding affinity differences.
- Step 3: Validate findings in humanized mouse models expressing human CYP1A2 .
Q. How to design experiments addressing contradictory data on carcinogenicity across animal models?
- Methodological Answer:
- Contradiction Example: Mice show higher liver tumor incidence (91% in females) vs. rats (100% in males) .
- Experimental Design:
Use standardized dosing (e.g., 0.04% dietary inclusion) across species.
Profile DNA adducts (e.g., N-(deoxyguanosin-8-yl)-MeIQx) in target tissues via LC-MS/MS.
Correlate adduct levels with tumor incidence and species-specific repair mechanisms (e.g., NEIL1 glycosylase activity) .
Q. What strategies mitigate experimental variability in quantifying phase II conjugates?
- Methodological Answer:
- Strategy 1: Acid hydrolysis (6M HCl, 95°C, 1 hr) to convert conjugates (e.g., N-glucuronides) back to parent compounds for stable quantification .
- Strategy 2: Isotope dilution with deuterated internal standards (e.g., this compound-d3) to correct for matrix effects .
Key Considerations for Methodological Rigor
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
